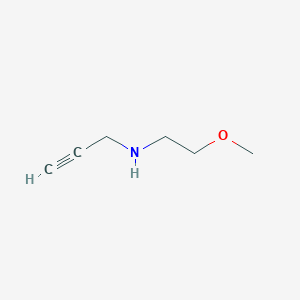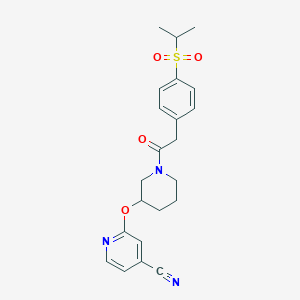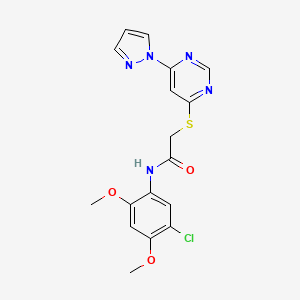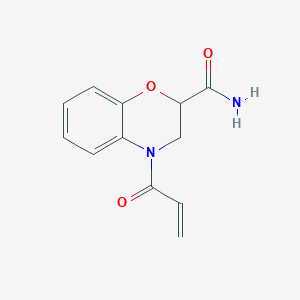![molecular formula C8H4F3NOS B2930609 2-(Trifluoromethyl)benzo[d]thiazol-6-ol CAS No. 1261740-05-9](/img/structure/B2930609.png)
2-(Trifluoromethyl)benzo[d]thiazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Trifluoromethyl)benzo[d]thiazol-6-ol” is a chemical compound with the CAS Number: 1261740-05-9 . It has a molecular weight of 219.19 . The IUPAC name for this compound is 2-(trifluoromethyl)-1,3-benzothiazol-6-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, including structures related to 2-(Trifluoromethyl)benzo[d]thiazol-6-ol, have been studied for their corrosion inhibiting effects. These compounds, particularly when synthesized with specific substituents, have shown promising results in protecting carbon steel against corrosion in acidic solutions. The effectiveness of these inhibitors is attributed to their ability to form stable adsorptive layers on the metal surface, which can occur through both physical and chemical adsorption mechanisms. Quantum chemical parameters, calculated using density functional theory, have supported the experimental findings by highlighting the correlation between the theoretical parameters and the experimental corrosion inhibition efficiencies (Hu et al., 2016).
Organic Semiconductors
The synthesis and implementation of benzo[d][1,2,3]thiadiazole (BT) derivatives, closely related to benzothiazoles like this compound, have been explored in the development of organic semiconductors. These compounds have been employed in various optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. Innovations in structural modifications, such as the introduction of fluorine or other substituents, have led to significant improvements in device performance, demonstrating the versatility and potential of benzothiazole derivatives in electronic applications (Chen et al., 2016).
Synthetic and Medicinal Chemistry
In synthetic and medicinal chemistry, the scaffold of benzo[d]thiazole, to which this compound belongs, is frequently utilized. These compounds are foundational elements in the synthesis of diverse bioactive molecules. Research has outlined methodologies for synthesizing derivatives of benzo[d]thiazole with hydroxy-substitutions, offering new avenues for drug discovery. These building blocks allow for extensive modification, enabling the exploration of a wide chemical space for potential therapeutic agents (Durcik et al., 2020).
Fluorescent Probes and Sensing
Benzothiazole derivatives, particularly those modified with various substituents such as trifluoromethyl groups, have found applications as fluorescent probes. These compounds exhibit sensitivity to pH changes and have been utilized in the detection of metal cations. The unique electronic properties of benzothiazole derivatives enable them to serve as effective sensors, offering potential in various analytical and diagnostic applications (Tanaka et al., 2001).
Corrosion Inhibition Mechanism Study
Further studies on benzimidazole derivatives, closely related to benzothiazoles, in corrosion inhibition have employed a combination of chemical, electrochemical, and computational techniques. These studies have deepened the understanding of how molecular structures influence the inhibition process, demonstrating the importance of electronic parameters derived from density functional theory calculations. Such comprehensive investigations highlight the multifaceted approach needed to optimize corrosion inhibitors for industrial applications (Khaled, 2010).
Safety and Hazards
特性
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJPZVFPZECGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)






![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)